molecular formula C18H19N3S B2466441 6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile CAS No. 496804-85-4

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

Cat. No. B2466441
M. Wt: 309.43
InChI Key: OIDIXAJGDPPLFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Derivative Formation

  • 6-Methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile is a derivative of 1,6-naphthyridine, which has been synthesized through novel and convenient procedures. For example, Singh and Lesher (1990) described a method for synthesizing 1,6-naphthyridin-2(1H)-ones, a closely related compound, through cyclization and thermal decarboxylation processes (Singh & Lesher, 1990).

Chemical Reactions and Transformations

  • Al-Issa (2012) explored the reactivity of similar pyridine derivatives, leading to the synthesis of various pyrido [2,3-d] pyrimidine derivatives. This showcases the potential of naphthyridine derivatives for diverse chemical transformations (Al-Issa, 2012).

Application in Corrosion Inhibition

  • Naphthyridine derivatives have been studied for their corrosion inhibition properties. Ansari and Quraishi (2015) investigated naphthyridine derivatives as corrosion inhibitors for steel, demonstrating their potential in industrial applications (Ansari & Quraishi, 2015).

Solar Cell Applications

  • Naphthyridine derivatives have also been explored in the context of dye-sensitized solar cells. Anandan et al. (2004) synthesized naphthyridine coordinated ruthenium (II) complexes and demonstrated their application in solar cells, achieving a current conversion efficiency of about 7.7% (Anandan et al., 2004).

Structural and Crystallographic Studies

  • Structural characterization of naphthyridine derivatives, including X-ray crystallography, provides insights into their molecular configurations, as studied by El-Emam et al. (2012) and Moustafa et al. (2007). These studies reveal the molecular structures and bond lengths, aiding in understanding the chemical behavior of these compounds (El-Emam et al., 2012), (Moustafa & Girgis, 2007).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-5-3-4-6-14(13)12-22-18-15(10-19)9-16-11-21(2)8-7-17(16)20-18/h3-6,9H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDIXAJGDPPLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C=C3CN(CCC3=N2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

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